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molecular formula C12H10Cl2N2O B8386626 2-Amino-3-(2,5-dichlorobenzyloxy)pyridine

2-Amino-3-(2,5-dichlorobenzyloxy)pyridine

Cat. No. B8386626
M. Wt: 269.12 g/mol
InChI Key: DUMZICZXEVLHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05409943

Procedure details

A mixture of 2,5-dichlorobenzyl bromide (14.8 g, 75.9 mmol) and 2-amino-3hydroxypyridine (7.7 g, 69.7 mmol) in 40% aqueous sodium hydroxide solution (52 ml) and dichloromethane (52 ml) was treated with Adogen 464 (5 ml) and stirred vigorously at room temperature for 16 hours. More water was added and the product extracted into dichloromethane, dried, and the solvent evaporated to obtain the product after trituration with ether (8.6 g, 46%), m.p. 103°-104 ° C.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][C:3]=1[CH2:4]Br.[NH2:11][C:12]1[C:17]([OH:18])=[CH:16][CH:15]=[CH:14][N:13]=1.O>[OH-].[Na+].ClCCl.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[NH2:11][C:12]1[C:17]([O:18][CH2:4][C:3]2[CH:6]=[C:7]([Cl:10])[CH:8]=[CH:9][C:2]=2[Cl:1])=[CH:16][CH:15]=[CH:14][N:13]=1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
ClC1=C(CBr)C=C(C=C1)Cl
Name
Quantity
7.7 g
Type
reactant
Smiles
NC1=NC=CC=C1O
Name
Quantity
52 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
52 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
5 mL
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred vigorously at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product extracted into dichloromethane
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
CUSTOM
Type
CUSTOM
Details
to obtain the product after trituration with ether (8.6 g, 46%), m.p. 103°-104 ° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
NC1=NC=CC=C1OCC1=C(C=CC(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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